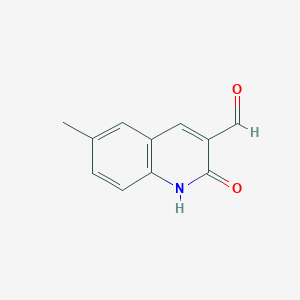

6-甲基-2-氧代-1,2-二氢喹啉-3-甲醛

概述

描述

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aldehyde group and a quinoline ring system makes it a versatile intermediate for the synthesis of more complex molecules.

科学研究应用

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

作用机制

Target of Action

It has been found that similar compounds interact with dna .

Mode of Action

It has been suggested that similar compounds interact with dna mainly through intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal functioning and lead to changes in the cell.

Biochemical Pathways

The disruption of dna through intercalation can affect numerous biochemical pathways, particularly those involved in dna replication and transcription .

Pharmacokinetics

The compound’s molecular weight (1872 g/mol) and solid physical form suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit high cytotoxicity against human tumor cells and 3d spheroids derived from solid tumors, related to the high cellular uptake . These compounds also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. For instance, the compound may be irritating to the eyes, skin, and respiratory tract, suggesting that it should be handled with care . Additionally, it may also have an adverse impact on the environment, and attention should be paid to proper handling and disposal of waste liquid, waste gas, etc .

生化分析

Biochemical Properties

It has been found that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been studied in the context of its cytotoxicity against human tumor cells . It has been observed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions, followed by oxidation to introduce the aldehyde group . Another method includes the use of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a starting material, which undergoes acylation and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .

化学反应分析

Types of Reactions

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Reduction: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-methanol.

Substitution: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-nitroaldehyde.

相似化合物的比较

Similar Compounds

2-Hydroxy-6-methylquinoline-3-carbaldehyde: Similar structure but with a hydroxyl group instead of an oxo group.

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Oxidized form of the aldehyde compound.

6-Methyl-2-oxo-1,2-dihydroquinoline-3-methanol: Reduced form of the aldehyde compound.

Uniqueness

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential as a pharmacophore make it a valuable compound in both synthetic and medicinal chemistry .

生物活性

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, particularly focusing on its anticancer, antimalarial, and antimicrobial activities.

Synthesis and Characterization

The synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves several steps including cyclization and functionalization reactions. Various derivatives have been synthesized to study their biological activities. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its metal complexes. Notably, copper(II) complexes formed with this compound have shown remarkable cytotoxicity against various human tumor cell lines.

Table 1: Cytotoxicity of Copper(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde

| Complex | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Complex 1 | A375 (Melanoma) | 0.02 | ~56 times higher |

| Complex 2 | BxPC3 (Pancreatic) | 0.04 | ~46 times higher |

| Complex 3 | HCT-15 (Colon) | 0.15 | Comparable |

| Cisplatin | Various | 1.0 - 50 | - |

The complexes demonstrated IC50 values ranging from sub-micromolar to low micromolar levels, significantly lower than those of cisplatin, indicating a potential for overcoming cisplatin resistance in cancer therapy .

Antimalarial Activity

In addition to anticancer properties, derivatives of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been evaluated for antimalarial activity against Plasmodium falciparum. Some compounds exhibited moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 µg/mL.

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (µg/mL) | Comparison to Chloroquine |

|---|---|---|

| Compound A | 0.041 | More potent |

| Compound B | 0.46 | Comparable |

| Chloroquine | ~100 | - |

These findings suggest that modifications in the quinoline structure can enhance antimalarial efficacy .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Studies have shown that it possesses significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 3: Antimicrobial Activity of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 20 µg/mL |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have documented the successful application of derivatives in preclinical models:

- Case Study on Cancer Treatment : A study involving complex formulations demonstrated enhanced cytotoxic effects in mice models with human tumor xenografts treated with copper complexes derived from this compound.

- Antimalarial Efficacy : A clinical trial assessed the efficacy of synthesized quinoline derivatives in malaria-endemic regions, showing a reduction in parasitemia levels among participants treated with these compounds.

属性

IUPAC Name |

6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNTVPBXVATJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358628 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101382-53-0 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones interact with tumor cells, and what are the downstream effects?

A1: While the exact mechanism of action is still under investigation, the research suggests that the cytotoxic activity of these complexes, particularly complexes 2 and 3, is related to their high cellular uptake []. Transmission electron microscopy (TEM) imaging provided preliminary insights into the biological activity of these copper complexes within the cells []. Further research is needed to elucidate the specific cellular targets and downstream effects of these complexes.

Q2: What is the impact of different N-4 substituents on the thiosemicarbazone moiety on the biological activity of the Cu(II) complexes?

A2: The study synthesized and characterized three different Cu(II) complexes with varying N-4 substituents on the thiosemicarbazone ligand: -NH2 (1), -NHMe (2), and -NHEt (3) []. Complexes 2 and 3, bearing the -NHMe and -NHEt substituents, respectively, exhibited significantly higher cytotoxicity against human tumor cells and 3D spheroids compared to complex 1 with the -NH2 substituent []. This suggests that the nature of the N-4 substituent plays a crucial role in the anticancer activity of these complexes, possibly by influencing their cellular uptake, target affinity, or intracellular stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。